

Physical and chemical properties of Ethyl 2-(4-hydroxyphenoxy)acetate

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Compound of Interest

Compound Name:	Ethyl 2-(4-hydroxyphenoxy)acetate
Cat. No.:	B1611270

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In-Depth Technical Guide to Ethyl 2-(4-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-(4-hydroxyphenoxy)acetate**, a compound of interest in metabolic disease research. This document includes key physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, particularly its role as an agonist of the insulin receptor.

Core Chemical and Physical Properties

Ethyl 2-(4-hydroxyphenoxy)acetate (CAS No: 20872-28-0) is a solid organic compound with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol .^[1] It is recognized for its potential to interact with and activate the insulin receptor, making it a subject of study in the context of type 2 diabetes and related metabolic disorders.^[1] The compound is typically supplied with a purity of 95-98% and should be stored at 4°C or under refrigeration to ensure its stability.

Table 1: Physicochemical Properties of **Ethyl 2-(4-hydroxyphenoxy)acetate**

Property	Value	Source(s)
CAS Number	20872-28-0	[1]
Molecular Formula	C10H12O4	[1]
Molecular Weight	196.2 g/mol	[1]
IUPAC Name	ethyl 2-(4-hydroxyphenoxy)acetate	
Physical Form	Solid	
Purity	95-98%	
Storage Temperature	4°C / Refrigerated	

Note: Experimental values for melting point, boiling point, and solubility were not definitively available in the searched literature. Researchers should determine these properties experimentally for their specific samples.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A plausible and efficient method for the synthesis of **Ethyl 2-(4-hydroxyphenoxy)acetate** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide. A detailed experimental protocol based on the synthesis of analogous compounds is provided below.

Reaction Scheme:

Materials:

- Hydroquinone
- Ethyl chloroacetate
- Potassium carbonate (or another suitable base)
- Acetone (or another suitable polar aprotic solvent)

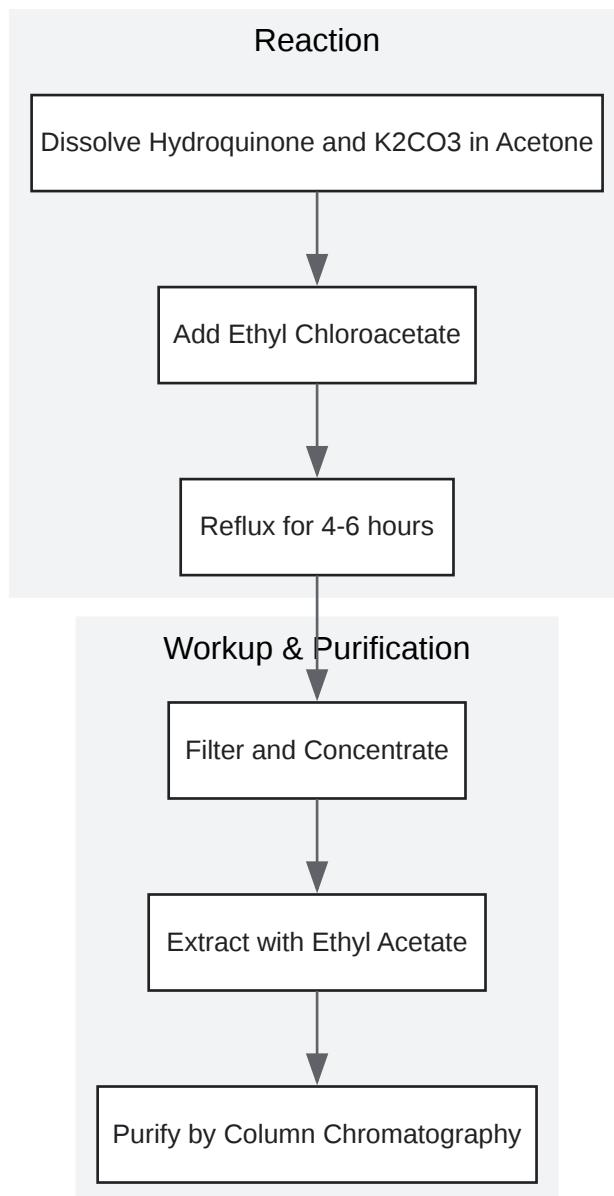
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
- Addition of Reagent: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Extraction: Dissolve the crude product in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude **Ethyl 2-(4-hydroxyphenoxy)acetate**.
- Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Workflow for Williamson Ether Synthesis:

Workflow for Williamson Ether Synthesis

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Caption: Workflow for the synthesis of **Ethyl 2-(4-hydroxyphenoxy)acetate**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of **Ethyl 2-(4-hydroxyphenoxy)acetate** can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a general

method that can be optimized for specific instrumentation and requirements.

Instrumentation and Conditions:

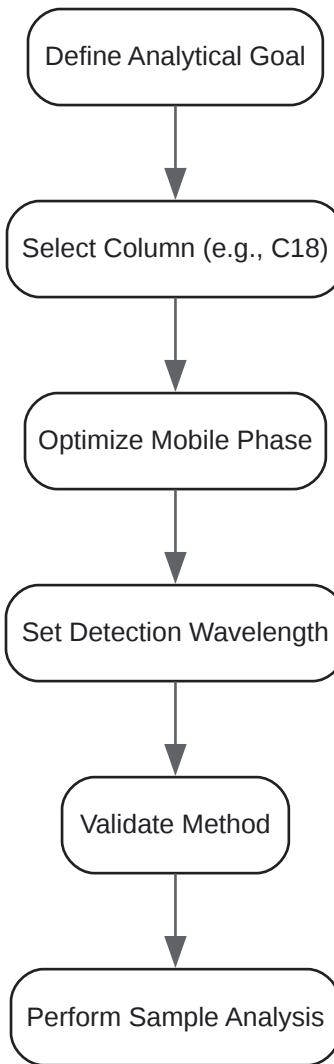
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% trifluoroacetic acid or formic acid added to both phases. The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm (based on the phenoxy chromophore).
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.

Procedure:

- Standard Preparation: Prepare a stock solution of **Ethyl 2-(4-hydroxyphenoxy)acetate** of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Logical Flow for HPLC Method Development:

Logical Flow for HPLC Method Development

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Caption: Logical flow for developing an HPLC method for analysis.

Spectral Data

Note: Specific experimental spectra for **Ethyl 2-(4-hydroxyphenoxy)acetate** (CAS 20872-28-0) were not available in the searched literature. The following are predicted key spectral features based on the compound's structure. Experimental verification is highly recommended.

- **¹H NMR:** Expected signals would include a triplet for the ethyl ester's methyl group (~1.3 ppm), a quartet for the ethyl ester's methylene group (~4.2 ppm), a singlet for the methylene group adjacent to the ether oxygen (~4.6 ppm), and signals in the aromatic region (6.8-7.2 ppm).

ppm) for the protons on the phenyl ring. The phenolic hydroxyl proton would appear as a broad singlet.

- ^{13}C NMR: Key signals would be expected for the carbonyl carbon of the ester (~170 ppm), the carbons of the phenyl ring (115-155 ppm), the methylene carbon of the ether linkage (~65 ppm), and the carbons of the ethyl group (~61 and ~14 ppm).
- FT-IR (cm^{-1}): Characteristic peaks would include a broad O-H stretch from the phenolic group (~3300-3500 cm^{-1}), C-H stretches from the aromatic and aliphatic groups (~2850-3100 cm^{-1}), a strong C=O stretch from the ester (~1750 cm^{-1}), C=C stretches from the aromatic ring (~1500-1600 cm^{-1}), and C-O stretches from the ether and ester groups (~1000-1300 cm^{-1}).
- Mass Spectrometry (EI): The molecular ion peak (M^+) would be expected at m/z 196. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 151, and cleavage of the ether bond.

Biological Activity and Signaling Pathway

Ethyl 2-(4-hydroxyphenoxy)acetate has been identified as an agonist of the insulin receptor. [1] This interaction is significant as the insulin receptor is a key regulator of glucose homeostasis and cellular metabolism.

Upon binding to the extracellular alpha subunits of the insulin receptor, an agonist like **Ethyl 2-(4-hydroxyphenoxy)acetate** induces a conformational change in the receptor. This change activates the intrinsic tyrosine kinase activity of the intracellular beta subunits, leading to autophosphorylation of specific tyrosine residues. This autophosphorylation initiates a cascade of intracellular signaling events.

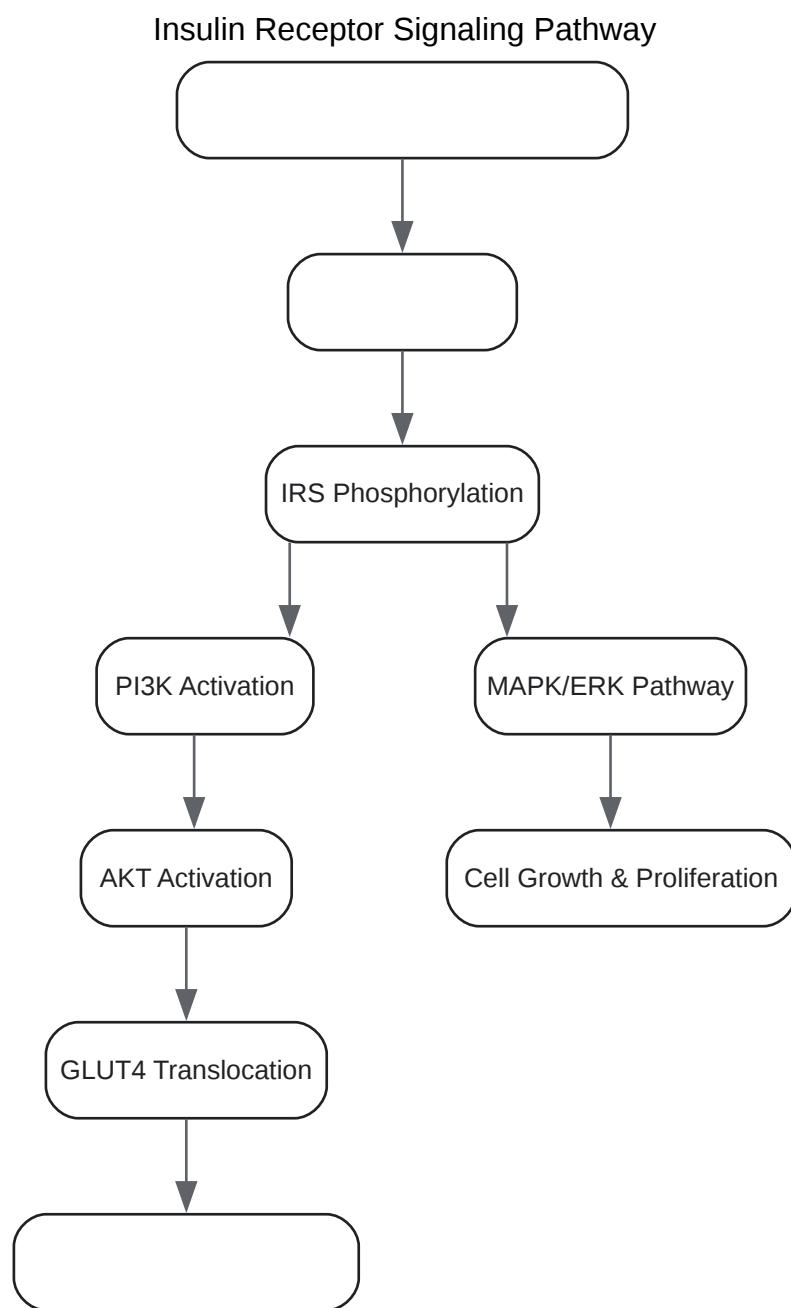
Two primary signaling pathways are activated downstream of the insulin receptor:

- PI3K/AKT Pathway: This is the major pathway responsible for the metabolic effects of insulin. The phosphorylated insulin receptor recruits and phosphorylates Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS then activates Phosphoinositide 3-kinase (PI3K), which in turn activates AKT (also known as Protein Kinase B). Activated AKT mediates most of the metabolic actions of insulin, including the translocation of GLUT4

glucose transporters to the cell membrane, leading to increased glucose uptake, as well as promoting glycogen synthesis and lipid synthesis.

- MAPK/ERK Pathway: This pathway is primarily involved in regulating cell growth, proliferation, and differentiation. The activated insulin receptor can also lead to the activation of the Ras-Raf-MEK-ERK cascade.

Insulin Receptor Signaling Pathway Activated by an Agonist:



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References

- 1. Ethyl 2-(4-hydroxyphenoxy)acetate | 20872-28-0 | VAA87228 [biosynth.com]
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